4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

Catalog No.
S770758
CAS No.
874838-96-7
M.F
C12H7ClF3NO3S
M. Wt
337.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesul...

CAS Number

874838-96-7

Product Name

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride

Molecular Formula

C12H7ClF3NO3S

Molecular Weight

337.7 g/mol

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)12(14,15)16/h1-7H

InChI Key

XEMAYRPWJCLKBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl

Synthesis:

-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, also known as 4-(5-(trifluoromethyl)-2-pyridyloxy)benzenesulfonyl chloride, can be synthesized through various methods. One reported approach involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-(trifluoromethyl)pyridin-2-ol in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) [1].

  • Source: A convenient and improved synthesis of 4-(5-(trifluoromethyl)pyridin-2-yloxy)benzenesulfonyl chloride:

Potential Applications:

  • Medicinal Chemistry: The presence of the pyridyl and sulfonyl chloride moieties suggests potential for the development of novel therapeutic agents. The pyridyl group is a common scaffold found in various bioactive molecules, while the sulfonyl chloride functionality can be used for further chemical modifications to introduce diverse functionalities, potentially leading to compounds with various biological activities [2, 3].
  • Source: Pyridine: An Important Scaffold in Medicinal Chemistry: )
  • Source: Design of Sulfonyl Chlorides as Privileged Scaffolds in Drug Discovery:
  • Material Science: The aromatic rings and the electron-withdrawing groups (trifluoromethyl and sulfonyl) could potentially contribute to interesting properties such as thermal stability, conductivity, or self-assembly, making it a candidate for exploration in material science research [4, 5].
  • Source: Introduction to Aromatic Compounds
  • Source: Electron-Withdrawing Groups:

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, linked through an ether bond to a benzenesulfonyl chloride moiety. Its molecular formula is C₁₂H₇ClF₃NO₃S, and it has a molecular weight of approximately 325.69 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both the sulfonyl chloride and the trifluoromethyl groups, which can enhance reactivity and solubility in various organic reactions .

There is no current information available on the mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride.

  • Skin and eye irritant: The chloride group can be irritating to skin and eyes [].
  • Suspected respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract.
  • Potential environmental hazard: The trifluoromethyl group can be persistent in the environment [].

The sulfonyl chloride functional group in 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride makes it highly reactive, particularly towards nucleophiles. Key types of reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Acylation Reactions: This compound can serve as an acylating agent in organic synthesis, facilitating the introduction of the sulfonyl group into various substrates.
  • Cross-Coupling Reactions: It may participate in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds.

These reactions are significant for developing pharmaceuticals and other complex organic molecules.

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride can be achieved through several methods:

  • Direct Chlorination: Starting from 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride.
  • Nucleophilic Substitution: The reaction of 5-(trifluoromethyl)pyridin-2-ol with benzenesulfonyl chloride under basic conditions can also lead to the formation of this compound.
  • Reactions with Trifluoromethylating Agents: Utilizing trifluoromethylating agents in the presence of pyridine derivatives can introduce the trifluoromethyl group effectively into the desired position.

These methods highlight the versatility of synthetic approaches available for obtaining this compound.

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride has potential applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors.
  • Material Science: In the development of polymers or coatings that require enhanced chemical stability and resistance.
  • Agricultural Chemicals: Potential use in formulating pesticides or herbicides due to its reactive functional groups.

Interaction studies involving 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride are crucial for understanding its reactivity and potential biological effects. Investigations typically focus on:

  • Reactivity with Nucleophiles: Determining how this compound interacts with various nucleophiles can provide insights into its utility as a synthetic intermediate.
  • Biological Target Identification: Studies aimed at identifying specific proteins or enzymes that interact with this compound can reveal its potential therapeutic applications.

Such studies are essential for advancing knowledge about this compound's behavior in biological systems and its potential uses.

Several compounds share structural similarities with 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, each exhibiting unique properties:

Compound NameStructureUnique Features
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chlorideC₁₂H₆ClF₃NO₃SContains chlorine instead of another fluorine atom, affecting reactivity and biological properties.
4-(Trifluoromethyl)benzenesulfonamideC₈H₈F₃N₁O₂SLacks the pyridine component; useful as a sulfonamide antibiotic.
5-(Trifluoromethyl)pyridineC₆H₄F₃NA simpler structure without the sulfonate functionality; often used as a building block in organic synthesis.

These comparisons highlight the unique aspects of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride, particularly its dual functional groups that allow for diverse reactivity patterns not found in simpler analogs.

XLogP3

3

Wikipedia

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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